N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N-[[5-(1,3-benzothiazol-2-ylthio)-2-furanyl]methylideneamino]-2-(2-methylphenoxy)acetamide is an aryl sulfide.
Scientific Research Applications
Anticonvulsant Applications
- A study by Kumar et al. (2011) explored the anticonvulsant activity of 1,3-benzothiazol-2-yl hydrazones/acetohydrazones. One of the compounds, closely related to the query compound, demonstrated significant protection against seizures in mice, highlighting its potential as an anticonvulsant agent (Kumar et al., 2011).
Antimicrobial Activity
- Research by Chakraborty et al. (2014) synthesized benzothiazole-2-ylsulfanyl derivatives and tested them for antimicrobial properties. The compounds showed considerable antibacterial and antifungal activities (Chakraborty et al., 2014).
Nonlinear Optical Properties
- Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones, including derivatives similar to the query compound. They found these compounds to be promising for applications in optical devices like limiters and switches (Naseema et al., 2010).
Synthesis and Reactivity Studies
- Ghosh et al. (2009) reported on the synthesis and reactivity of a compound structurally related to the query, demonstrating its utility in creating alpha-fluorovinyl Weinreb amides and alpha-fluoroenones. This research contributes to the field of organic synthesis, expanding the utility of benzothiazole derivatives (Ghosh et al., 2009).
Anticancer Applications
- Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, including compounds structurally similar to the query compound, and evaluated them for antimicrobial and antiproliferative activities against human tumor cell lines. They found that some derivatives exhibited significant inhibitory activity against lung and breast cancer cell lines (Kaya et al., 2017).
Properties
Molecular Formula |
C21H17N3O3S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17N3O3S2/c1-14-6-2-4-8-17(14)26-13-19(25)24-22-12-15-10-11-20(27-15)29-21-23-16-7-3-5-9-18(16)28-21/h2-12H,13H2,1H3,(H,24,25)/b22-12+ |
InChI Key |
QRIGMIDAYWJCJY-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)SC3=NC4=CC=CC=C4S3 |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)SC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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